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Cat. No.: B12407225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action,

and preclinical data of ASC61-A, the active metabolite of the oral prodrug ASC61. ASC61 is an

investigational small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1) for the

treatment of advanced solid tumors.

Introduction to ASC61 and ASC61-A
ASC61 is an orally administered prodrug that is converted in vivo to its pharmacologically

active metabolite, ASC61-A.[1][2] As a small molecule inhibitor, ASC61 offers several potential

advantages over traditional monoclonal antibody therapies targeting the PD-1/PD-L1 axis,

including higher patient compliance, ease of combination with other oral therapies, better

management of immune-related adverse events, and potentially greater tissue permeability.[3]

[4]

Mechanism of Action of ASC61-A
The primary function of ASC61-A is to inhibit the interaction between Programmed Death-1

(PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint that tumor cells

often exploit to evade the host immune system. By blocking this pathway, ASC61-A aims to

restore the anti-tumor activity of T-cells.
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The mechanism of ASC61-A is distinct from that of many antibody-based inhibitors. Instead of

simply blocking the binding site, ASC61-A induces the dimerization and subsequent

internalization of the PD-L1 protein on the cell membrane.[1][3][4][5][6] This removal of PD-L1

from the cell surface effectively prevents its engagement with the PD-1 receptor on T-cells,

thereby enhancing T-cell activation and promoting an anti-tumor immune response.[1][2]

Signaling Pathway
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Caption: Mechanism of ASC61-A in blocking the PD-1/PD-L1 signaling pathway.
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Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of ASC61-

A.

Table 1: In Vitro Activity of ASC61-A
Parameter Value Cell System Assay Reference

EC50 of IFNγ

Secretion
2.86 nM

Human PD-L1

expressing cells

and fresh

PBMCs co-

culture

IFNγ Secretion

Assay
[3][4][5]

Table 2: In Vivo Anti-Tumor Efficacy of ASC61
Animal Model Treatment

Tumor Growth
Inhibition (TGI)

Reference

Syngeneic mouse

model (CT-26-hPD-

L1)

ASC61 (50 mg/kg,

BID)
52.9% [1][2]

Humanized mouse

model (hPD-1/hPD-L1

dKI)

ASC61 (100 mg/kg,

BID)
63.15% [1]

Syngeneic mouse

model (CT-26-hPD-

L1)

Atezolizumab 40.77% [1]

Humanized mouse

model (hPD-1/hPD-L1

dKI)

Atezolizumab (5

mg/kg)

Not specified, but

comparable to ASC61
[1]

Experimental Protocols
In Vitro IFNγ Secretion Assay
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This assay was designed to measure the ability of ASC61-A to enhance T-cell activation in the

presence of PD-L1 expressing cells.

Objective: To determine the EC50 of ASC61-A in inducing IFNγ secretion from peripheral blood

mononuclear cells (PBMCs).

Methodology:

Cell Culture: Human PD-L1 expressing cells were co-cultured with fresh human PBMCs.

Treatment: The co-culture was treated with varying concentrations of ASC61-A. A marketed

PD-1 antibody (Keytruda) was used as a positive control.

Incubation: The cells were incubated for a sufficient period to allow for T-cell activation and

cytokine secretion.

Measurement: The concentration of IFNγ in the cell culture supernatant was measured using

a standard immunoassay (e.g., ELISA).

Data Analysis: The IFNγ concentration was plotted against the ASC61-A concentration, and

the EC50 value was calculated. The maximal levels of IFNγ induced by ASC61-A were

compared to those induced by Keytruda.[3][4][5]

In Vivo Anti-Tumor Efficacy Studies
These studies were conducted to evaluate the anti-tumor activity of orally administered ASC61

in mouse models.

Objective: To assess the tumor growth inhibition (TGI) of ASC61 in syngeneic and humanized

mouse models of cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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